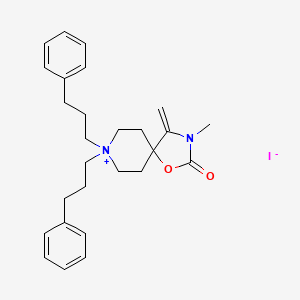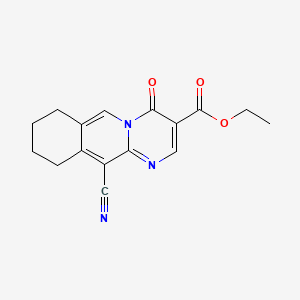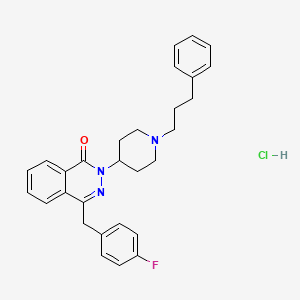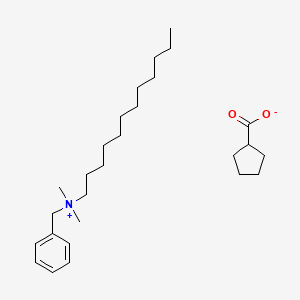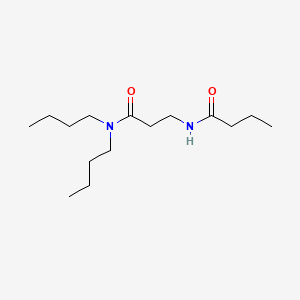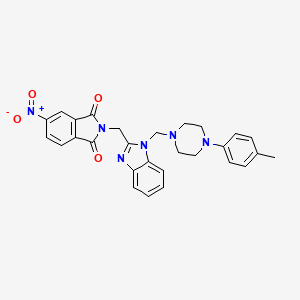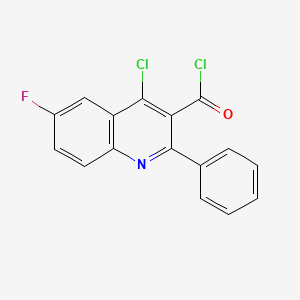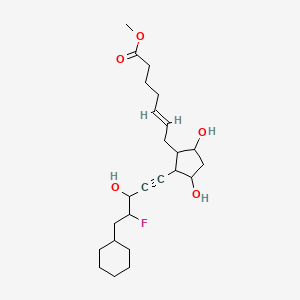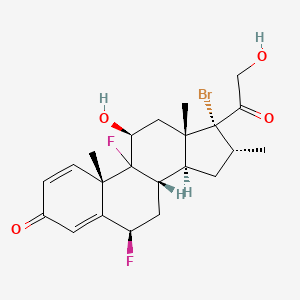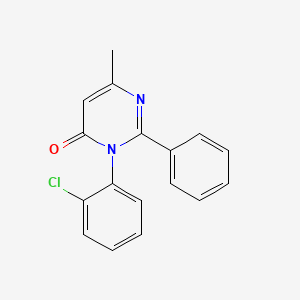
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound with a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with different alkyl/aryl isothiocyanates followed by methylation with dimethyl sulphate . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods that ensure high yield and purity. The use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in the Biginelli reaction has been reported to be efficient, providing high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrimidinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exerts its effects involves interaction with various molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound also interacts with neuronal voltage-sensitive sodium and L-type calcium channels, contributing to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino derivatives
- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Comparison: Compared to similar compounds, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exhibits unique properties such as higher potency in antimicrobial and antitubercular activities . Its ability to interact with multiple molecular targets also sets it apart from other pyrimidinone derivatives .
Properties
CAS No. |
89089-62-3 |
|---|---|
Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
LVASGIYRKHXOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


